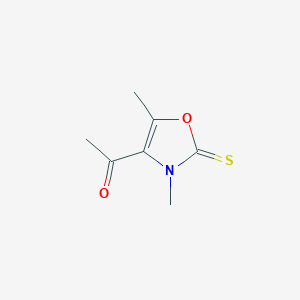
1-(3,5-Dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is a chemical compound with the molecular formula C8H11NO2S It is known for its unique structure, which includes an oxazole ring fused with a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-2-thioxo-4-oxazoline with ethanone in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-(3,5-dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)
- Ethanone, 1-(2-thioxo-4-oxazolyl)-
Uniqueness
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is unique due to its specific substitution pattern on the oxazole ring and the presence of the thioxo group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
124852-94-4 |
|---|---|
Formule moléculaire |
C7H9NO2S |
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-2-sulfanylidene-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NO2S/c1-4(9)6-5(2)10-7(11)8(6)3/h1-3H3 |
Clé InChI |
ZKUYJKJNISBDJI-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=S)O1)C)C(=O)C |
SMILES canonique |
CC1=C(N(C(=S)O1)C)C(=O)C |
Synonymes |
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















